

CAS number and molecular weight of 2-Iodo-1,3-dimethoxybenzene

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Compound of Interest

Compound Name: 2-Iodo-1,3-dimethoxybenzene

Cat. No.: B102195

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An In-depth Technical Guide to 2-Iodo-1,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of **2-Iodo-1,3-dimethoxybenzene**, a key intermediate in organic synthesis. The data and protocols presented are intended to support research and development activities in medicinal chemistry and materials science.

Compound Identification and Physicochemical Properties

2-Iodo-1,3-dimethoxybenzene is an aromatic organic compound that serves as a versatile building block, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Property	Value
Chemical Name	2-Iodo-1,3-dimethoxybenzene
CAS Number	16932-44-8
Molecular Formula	C ₈ H ₉ IO ₂ [1]
Molecular Weight	264.06 g/mol
Appearance	White to yellow crystalline solid[1]
Melting Point	105-106 °C[1]
Boiling Point	287 °C[1]
Density	1.655 g/cm ³ [1]
Flash Point	127 °C[1]
Solubility	Soluble in alcohols, ethers, and chlorinated hydrocarbons[1]

Synthesis of 2-Iodo-1,3-dimethoxybenzene

The iodination of 1,3-dimethoxybenzene can be achieved through several methods. The choice of method may depend on the desired scale, available reagents, and tolerance of functional groups in more complex substrates.

Method	Starting Material	Key Reagents/Catalyst	Solvent	Temperature	Yield/Selectivity
Decarboxylative Iodination	2,6-Dimethoxybenzoic acid	Iodobenzene diacetate (PhI(OAc) ₂)	DMSO	353 K (80 °C)	Not specified
Direct Iodination	1,3-Dimethoxybenzene	Iodine (I ₂), Sodium Bicarbonate (NaHCO ₃)	Water	0 °C to RT	66% (for analogous 2-iodoresorcinol)
Oxidative Iodination	1,3-Dimethoxybenzene	Iodine (I ₂), 30% Hydrogen Peroxide (H ₂ O ₂)	Solvent-free	45 °C	92% conversion to 4-iodo isomer
Nitrite-Catalyzed Iodination	1,3-Dimethoxybenzene	Iodine (I ₂), Nitrogen Dioxide (NO ₂)	Acetonitrile	120 °C	98% (for 2,4-diiodo isomer)
Electrophilic Iodination	1,3-Dimethoxybenzene	Iodine Monochloride (ICl)	Acetonitrile	50 °C	94.7% selectivity for mono-iodinated product ^[2]

Experimental Protocols: Synthesis

Protocol 1: Decarboxylative Iodination

This method, adapted from a procedure for crystal synthesis, is suitable for small-scale preparations.^{[3][4][5]}

Materials:

- 2,6-Dimethoxybenzoic acid (36 mg, 0.20 mmol)

- Iodobenzene diacetate (77 mg, 0.24 mmol)
- Dimethyl sulfoxide (DMSO, 2 mL)
- Nitrogen atmosphere
- Reaction vessel
- Silica gel for column chromatography

Procedure:

- Combine 2,6-dimethoxybenzoic acid and iodobenzene diacetate in a reaction vessel.
- Add DMSO to the mixture.
- Place the reaction under a nitrogen atmosphere.
- Heat the mixture to 353 K (80 °C) and maintain for 24 hours with stirring.
- After cooling, isolate the crude product.
- Purify the crude product by silica gel column chromatography to yield **2-iodo-1,3-dimethoxybenzene**.

Protocol 2: Nitrite-Catalyzed Iodination of 1,3-Dimethoxybenzene

This protocol describes the formation of the di-iodinated product but can be adapted for mono-iodination by controlling stoichiometry.^[6]

Materials:

- 1,3-Dimethoxybenzene (0.5 mmol)
- Iodine (I₂, 0.3 mmol)
- Acetonitrile (1.5 mL)

- Nitrogen dioxide (NO₂, 1.35 mL at normal pressure and temperature)
- Sealed reaction vessel
- Oil bath

Procedure:

- To a reaction vessel, add 1,3-dimethoxybenzene, iodine, and acetonitrile in sequence.
- Inject the specified volume of NO₂ gas into the vessel.
- Seal the reaction vessel, ensuring air is present.
- Place the vessel in an oil bath preheated to 120 °C.
- Stir the reaction magnetically at 120 °C for 12 hours.
- After the reaction is complete, cool the system to room temperature.
- Purify the resulting mixture by column chromatography to obtain the iodinated product.

Synthetic Applications: Cross-Coupling Reactions

2-Iodo-1,3-dimethoxybenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, owing to the high reactivity of the carbon-iodine bond.

Representative Protocol 1: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for coupling **2-iodo-1,3-dimethoxybenzene** with various arylboronic acids.^[7]

Reaction Components:

Component	Role	Typical Reagents/Conditions
Aryl Halide	Electrophile	2-Iodo-1,3-dimethoxybenzene (1.0 equiv)
Organoboron Reagent	Nucleophile	Arylboronic acid or ester (1.2-1.5 equiv)
Palladium Catalyst	Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂ , Pd ₂ (dba) ₃ (1-5 mol%)
Ligand (if needed)	Stabilizes Catalyst	PPh ₃ , SPhos, XPhos
Base	Activates Boronic Acid	K ₂ CO ₃ , Na ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ (2.0-3.0 equiv)
Solvent	Reaction Medium	Toluene/Ethanol/Water, Dioxane, DMF, THF
Temperature	Reaction Condition	80-120 °C

Procedure:

- In a Schlenk tube or round-bottom flask, combine **2-iodo-1,3-dimethoxybenzene**, the arylboronic acid, and the base.
- If using a palladium precursor like Pd(OAc)₂, add the phosphine ligand.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed anhydrous solvent via syringe.
- Add the palladium catalyst (e.g., Pd(PPh₃)₄) or the pre-formed catalyst/ligand mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
- Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

- Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Heck Reaction

This generalized protocol outlines the coupling of **2-iodo-1,3-dimethoxybenzene** with an alkene.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Reaction Components:

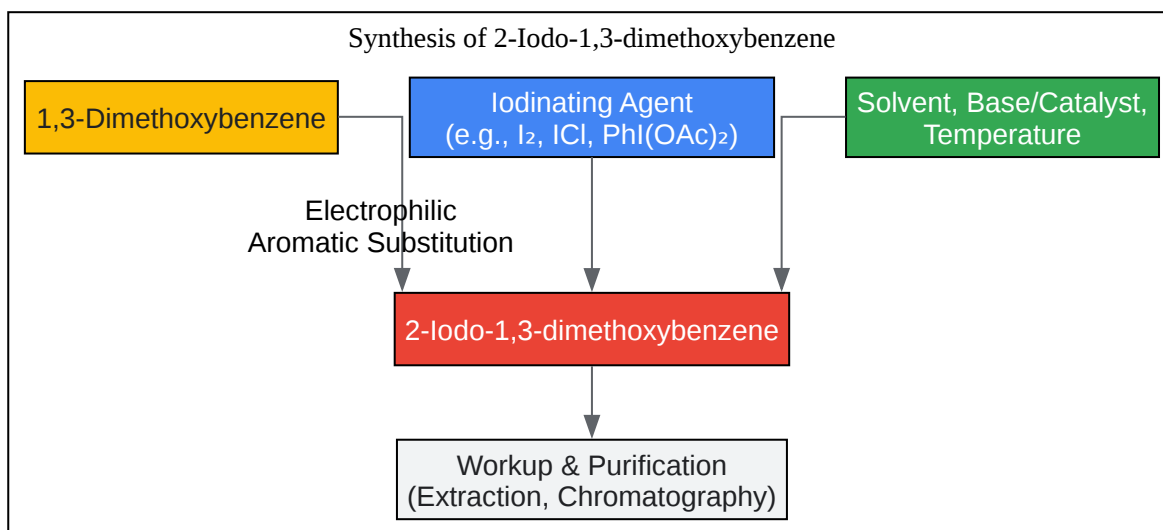
Component	Role	Typical Reagents/Conditions
Aryl Halide	Electrophile	2-Iodo-1,3-dimethoxybenzene (1.0 equiv)
Alkene	Coupling Partner	Styrene, acrylates, etc. (1.1-1.5 equiv)
Palladium Catalyst	Catalyst	Pd(OAc) ₂ , Pd ₂ (dba) ₃ (1-5 mol%)
Ligand	Stabilizes Catalyst	PPh ₃ , P(o-tol) ₃
Base	Neutralizes HX	Et ₃ N, K ₂ CO ₃ , NaOAc (1.5-2.5 equiv)
Solvent	Reaction Medium	DMF, NMP, Acetonitrile, Toluene
Temperature	Reaction Condition	100-140 °C

Procedure:

- To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the ligand (if used).
- Add the solvent and stir to dissolve or suspend the catalyst complex.
- Add **2-iodo-1,3-dimethoxybenzene**, the alkene, and the base.
- Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with stirring.
- Monitor the reaction by TLC or GC-MS for the disappearance of the aryl iodide.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water and brine, then dry over a drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter and concentrate the solvent in vacuo.
- Purify the residue by flash column chromatography to obtain the substituted alkene product.

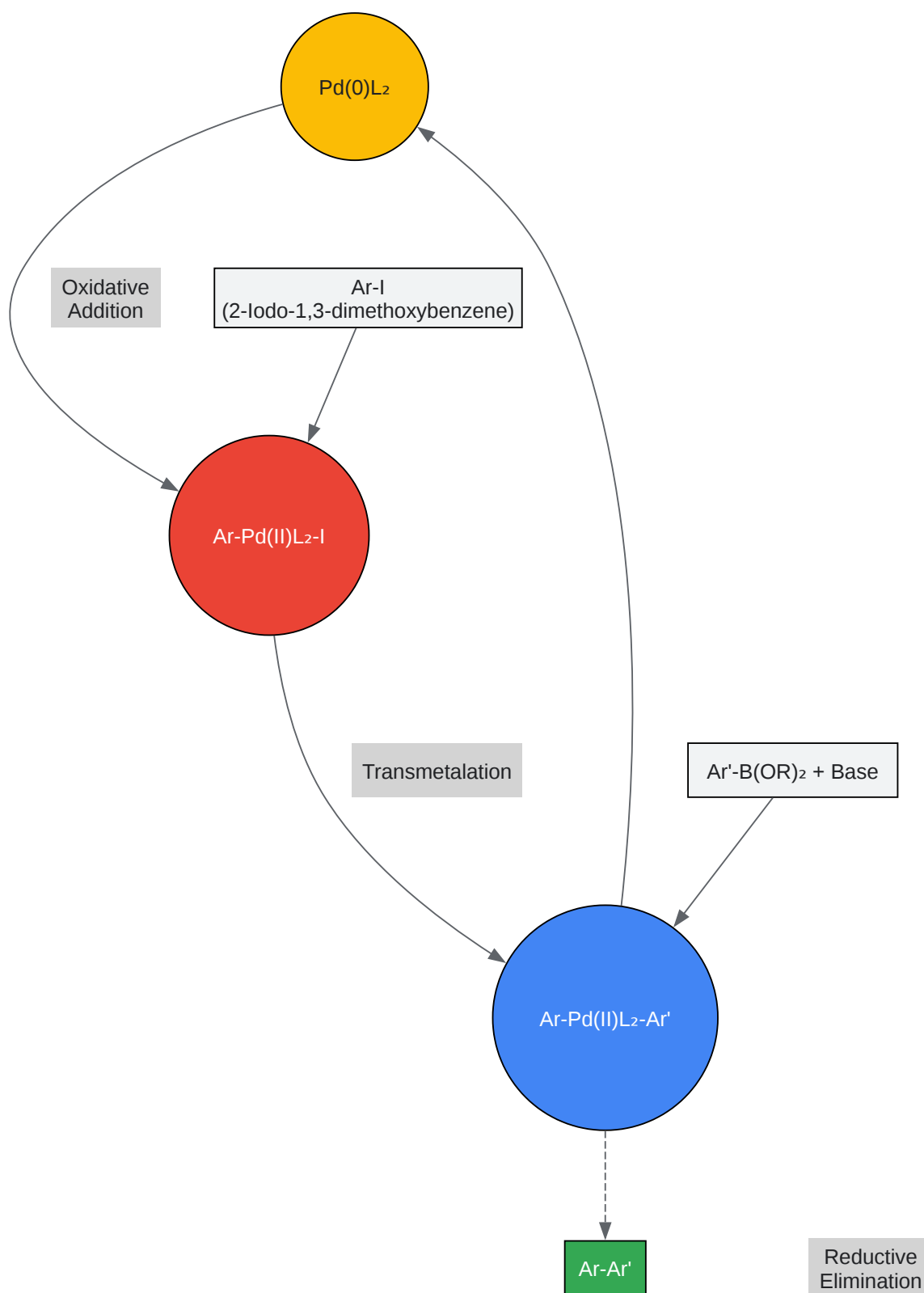
Visualized Workflows and Mechanisms

The following diagrams illustrate the synthesis and key reaction pathways involving **2-iodo-1,3-dimethoxybenzene**.



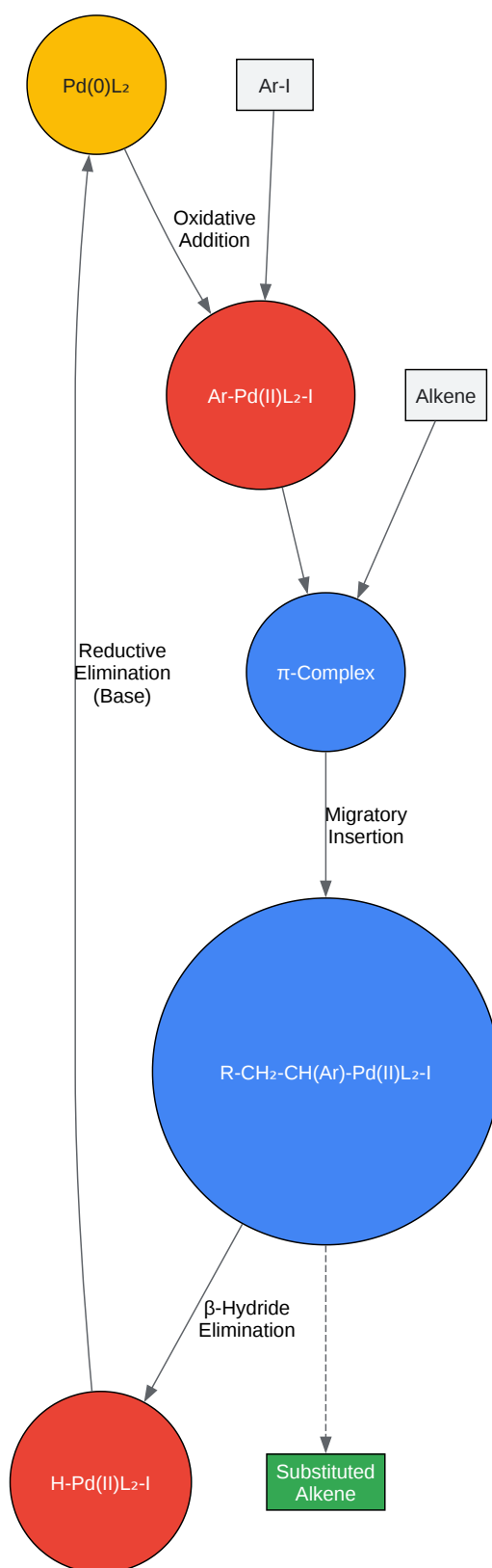
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A simplified workflow for the synthesis of **2-Iodo-1,3-dimethoxybenzene**.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Catalytic cycle of the Mizoroki-Heck reaction.

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References

- 1. chembk.com [chembk.com]
- 2. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 3. 2-Iodo-1,3-dimethoxy-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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